molecular formula C6H6N4O B7795513 2-methyl-3,7-dihydropurin-6-one

2-methyl-3,7-dihydropurin-6-one

Cat. No.: B7795513
M. Wt: 150.14 g/mol
InChI Key: JXLWCABYHOMQHE-UHFFFAOYSA-N
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Description

The compound with the identifier “2-methyl-3,7-dihydropurin-6-one” is known as (S)-Tol-SDP. It is a specialty product used primarily in proteomics research. The molecular formula of this compound is C45H42P2, and it has a molecular weight of 644.76 .

Preparation Methods

Industrial Production Methods: Industrial production methods for (S)-Tol-SDP are not explicitly documented. Typically, industrial production of such compounds would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: (S)-Tol-SDP can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions: The specific reagents and conditions used in these reactions depend on the desired outcome. For example:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may result in the formation of alcohols.

Scientific Research Applications

(S)-Tol-SDP has several scientific research applications, including:

    Chemistry: It is used in the study of chemical reactions and mechanisms.

    Biology: It is used in proteomics research to study protein interactions and functions.

    Medicine: It may be used in the development of new drugs and therapies.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (S)-Tol-SDP involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    ®-Tol-SDP: This is the enantiomer of (S)-Tol-SDP and has similar chemical properties but may exhibit different biological activities.

    Other Phosphine Ligands: Compounds such as triphenylphosphine and diphenylphosphine have similar chemical structures and properties.

Uniqueness: (S)-Tol-SDP is unique due to its specific stereochemistry and its application in proteomics research. Its ability to interact with specific proteins and enzymes makes it valuable in various scientific research fields.

Properties

IUPAC Name

2-methyl-3,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-3-9-5-4(6(11)10-3)7-2-8-5/h2H,1H3,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLWCABYHOMQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C2=C(N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C2=C(N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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